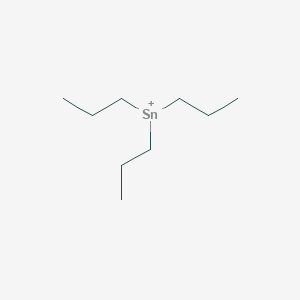
Tripropyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropylstannylium is an organotin compound characterized by the presence of three propyl groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tripropylstannylium typically involves the reaction of tripropyltin chloride with a suitable reducing agent. One common method is the reduction of this compound chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
(C3H7)3SnCl + LiAlH4 → (C3H7)3SnH + LiCl + AlH3
Industrial Production Methods: Industrial production of tripropylstannylium may involve large-scale reduction processes using similar reagents and conditions. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tripropylstannylium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tripropyltin oxide.
Reduction: It can be reduced further to form lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tripropylstannylium has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing to explore its potential as a biocidal agent due to its organotin structure.
Medicine: Preliminary studies suggest its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tripropylstannylium involves its ability to form stable complexes with various substrates. The tin atom in tripropylstannylium can coordinate with electron-rich centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Triphenylstannylium: Similar structure but with phenyl groups instead of propyl groups.
Tributylstannylium: Similar structure but with butyl groups instead of propyl groups.
Trimethylstannylium: Similar structure but with methyl groups instead of propyl groups.
Comparison:
Tripropylstannylium vs. Triphenylstannylium: Tripropylstannylium is more flexible due to the smaller size of propyl groups compared to phenyl groups, making it more suitable for certain catalytic applications.
Tripropylstannylium vs. Tributylstannylium: Tripropylstannylium has a lower molecular weight and different solubility properties, which can influence its reactivity and applications.
Tripropylstannylium vs. Trimethylstannylium: Tripropylstannylium has longer alkyl chains, affecting its steric and electronic properties, making it distinct in its reactivity and applications.
Properties
CAS No. |
2618-01-1 |
|---|---|
Molecular Formula |
C9H21Sn+ |
Molecular Weight |
247.97 g/mol |
IUPAC Name |
tripropylstannanylium |
InChI |
InChI=1S/3C3H7.Sn/c3*1-3-2;/h3*1,3H2,2H3;/q;;;+1 |
InChI Key |
ZCGXGGMHFNGMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Sn+](CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















